Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a piperidine ring, a methylsulfanyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a pyrimidine derivative with a piperidine compound, followed by the introduction of the methylsulfanyl group and the ethyl ester functional group through subsequent reactions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The piperidine ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring or the piperidine moiety.
Scientific Research Applications
Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(methylsulfanyl)-4-(morpholin-1-yl)pyrimidine-5-carboxylate: This compound has a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Ethyl 2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine-5-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-piperidin-1-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-3-18-12(17)10-9-14-13(19-2)15-11(10)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLNJOZGOADLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CCCCC2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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